molecular formula C19H22N2O3 B1683189 Tjn-331 CAS No. 219964-53-1

Tjn-331

Cat. No.: B1683189
CAS No.: 219964-53-1
M. Wt: 326.4 g/mol
InChI Key: FEIVGIWPNTVAOB-VQHVLOKHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: TJN-331 was discovered through the screening of compounds with pyridylacrylamide backbones, which are based on the structures of caffeic acid and phenethyl alcohol . The synthesis involves the reaction of 3,4-dimethoxyphenethylamine with 3-pyridylacrylic acid under specific conditions to form the desired propenamide structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely follows similar protocols used in laboratory settings, scaled up for industrial production. This would involve optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: TJN-331 primarily undergoes reactions related to its inhibitory effects on TGF-β1 production. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as 3,4-dimethoxyphenethylamine and 3-pyridylacrylic acid. The reaction conditions include controlled temperatures and the use of solvents to facilitate the formation of the propenamide structure .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, (E)-N-[(3,4-dimethoxyphenethyl)]-N-methyl-3-(3-pyridyl)-2-propenamide. There are no significant by-products reported in the literature .

Properties

CAS No.

219964-53-1

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C19H22N2O3/c1-21(19(22)9-7-16-5-4-11-20-14-16)12-10-15-6-8-17(23-2)18(13-15)24-3/h4-9,11,13-14H,10,12H2,1-3H3/b9-7+

InChI Key

FEIVGIWPNTVAOB-VQHVLOKHSA-N

Isomeric SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)/C=C/C2=CN=CC=C2

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2

Appearance

Solid powder

219964-53-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(3,4-dimethoxyphenethyl)-N-methyl-3-(3-pyridyl)-2-propenamide
TJN 331
TJN-331
TJN331

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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